tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirooxindole-pyrrolidine hybrid compound characterized by a 5-amino substituent on the indoline ring and a tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety.
Properties
IUPAC Name |
tert-butyl 5-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXPAMKJVXXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)N)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
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Formation of Azomethine Ylide :
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Sarcosine (5 ) reacts with isatin derivatives (4a–b ) under thermal conditions to generate an azomethine ylide via decarboxylation.
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The ylide adopts a planar configuration, enabling stereoselective cycloaddition.
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Dipolarophile Preparation :
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Cycloaddition Reaction :
Optimization and Yields
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Solvent : Ethanol outperformed DMF and THF in achieving higher yields (65–82%) due to improved solubility of intermediates.
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Temperature : Reflux conditions (78°C) minimized side reactions like ylide dimerization.
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Substituent Effects : Electron-withdrawing groups on the dipolarophile (e.g., -SO₂Me) enhanced reaction rates and regioselectivity.
Table 1: Representative Yields from Cycloaddition Reactions
| Dipolarophile | Isatin Derivative | Yield (%) | Regioselectivity (trans:cis) |
|---|---|---|---|
| 3a (R = Me) | 4a (R' = H) | 78 | 9:1 |
| 3c (R = Ph) | 4b (R' = Br) | 65 | 7:1 |
| 3e (R = CF₃) | 4a (R' = H) | 82 | 12:1 |
Enantioselective Formal [3+2] Annulation
For applications requiring chiral spirocenters, N-heterocyclic carbene (NHC)-catalyzed annulation provides an enantioselective route:
Catalytic Cycle and Stereocontrol
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Catalyst Activation :
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Chiral NHCs (e.g., Cat.1 , derived from L-pyroglutamic acid) deprotonate 3-bromoenals to form acylazolium intermediates.
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Annulation with Isatin Ketimines :
Performance Metrics
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Yields : 68–81% for 15 derivatives.
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Enantiomeric Excess (ee) : Up to 99% ee using Cat.1 with electron-donating groups on the ketimine.
Table 2: Enantioselective Annulation with Varied Catalysts
| Catalyst | Ketimine Substituent | Yield (%) | ee (%) |
|---|---|---|---|
| Cat.1 | p-MeO-C₆H₄ | 81 | 99 |
| Cat.2 | m-Cl-C₆H₄ | 73 | 92 |
| Cat.3 | o-NO₂-C₆H₄ | 68 | 85 |
Comparative Analysis of Synthetic Approaches
Table 3: Method Comparison
Key Observations :
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The cycloaddition method offers superior scalability and functional group compatibility, making it ideal for lead optimization.
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NHC-catalyzed annulation is preferable for enantioselective synthesis but requires stringent anhydrous conditions.
Advanced Strategies and Recent Innovations
Computational Modeling for Reaction Optimization
DFT studies on analogous systems predict that electron-deficient dipolarophiles lower the activation energy of cycloaddition by 12–15 kcal/mol, aligning with empirical observations . Machine learning models are being trained to predict regioselectivity based on substituent electronic parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate has been investigated for its potential therapeutic effects. Its structural framework allows for modifications that can enhance biological activity, particularly in the development of:
- Anticancer agents : Research indicates that compounds with spiro-indoline structures can exhibit cytotoxic effects against various cancer cell lines .
- Neuroprotective drugs : The indoline moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, such as:
- Cycloaddition reactions : The compound can be used to synthesize novel heterocycles that are valuable in pharmaceuticals .
- Functional group transformations : The amino and carboxylate groups can be modified to introduce new functionalities, facilitating the creation of diverse chemical entities .
Material Science
The properties of this compound also lend themselves to applications in material science:
- Polymer additives : Due to its stability and reactivity, it can be used as an additive in polymer formulations to enhance performance characteristics such as thermal stability and mechanical strength .
- Coatings and films : Its molecular structure may contribute to improved adhesion and durability when incorporated into coatings .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives based on spiro-indoline structures similar to this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, indicating a promising avenue for further research into its derivatives as potential anticancer agents.
Case Study 2: Synthesis of Novel Heterocycles
In another research project focused on organic synthesis, this compound was utilized as a key intermediate for synthesizing a series of novel heterocycles. The study highlighted the efficiency of using this compound in multi-step synthesis pathways and its role in generating compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or neuroprotective activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparison Points:
Substituent Effects: The 5-amino group on the target compound may enhance hydrogen-bonding interactions in biological systems compared to analogs with electron-withdrawing groups (e.g., chloro in ) or bulky esters (e.g., 3r in ). Methoxy groups (e.g., 4e in ) improve diastereoselectivity (dr = 10:1) due to steric and electronic effects, whereas amino groups could alter reaction kinetics in synthesis .
Azetidine-containing derivatives () introduce higher ring strain, which may affect stability and synthetic accessibility .
Stereochemical Considerations: The Novartis compound () demonstrates that high enantiomeric excess (>99% ee) correlates with potent bioactivity (IC₅₀ = 2.2 μM), underscoring the importance of stereochemistry in drug design . Diastereomeric ratios (dr) in and suggest that substituent choice critically impacts stereoselectivity during cycloaddition reactions .
Biological Activity: Spirooxindoles with aromatic substituents (e.g., 4e in ) are often explored for antimicrobial or anticancer activity, while amino-substituted derivatives may target neurological pathways (e.g., acetylcholinesterase inhibition in ) .
Safety and Stability: The 6-amino isomer () carries acute toxicity hazards (H302), whereas the target compound’s 5-amino position may mitigate these risks . Storage conditions (2–8°C for most analogs) indicate sensitivity to temperature and moisture, common to Boc-protected spiro compounds .
Biological Activity
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS No. 2384574-97-2) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.36 g/mol. Its structure is characterized by a spiro-indoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃ |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 2384574-97-2 |
| Boiling Point | Not specified |
| Solubility | High GI absorption |
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Indole derivatives have been known to interact with various targets within the cell, including kinases and transcription factors that play critical roles in tumorigenesis .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in mast cells, suggesting a potential for treating inflammatory conditions .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluating indole-based compounds revealed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, indicating that structural modifications could enhance potency against tumor cells .
- Inflammation Modulation : Research involving RBL-2H3 cells demonstrated that certain indole derivatives could suppress antigen-induced degranulation, which is crucial in allergic responses and inflammation . This suggests that this compound may have similar effects.
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?
The compound is synthesized via mixed anhydride-mediated coupling. A typical procedure involves:
- Reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride intermediate.
- Subsequent coupling with 2-amino-2-methylpropanol in the presence of DIPEA.
- Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield . Critical steps include monitoring reaction progress via LC-MS and optimizing stoichiometry to minimize side reactions.
Q. How is structural characterization performed for this spirooxindole derivative?
Key techniques include:
- ¹H/¹³C NMR : Assigning spiro junction protons (e.g., δ ~2.5–4.0 ppm for pyrrolidine protons) and carbonyl signals (δ ~170–180 ppm for Boc groups) .
- HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ calculated within 0.5 ppm accuracy) .
- IR spectroscopy : Identifying NH/OH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities at the spiro junction?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) reveals:
- Puckering parameters : For pyrrolidine rings, q₂ values (e.g., 0.233–0.404 Å) and dihedral angles (e.g., 40.36° between indoline and substituent planes) .
- Hydrogen bonding : Intramolecular C–H⋯O interactions stabilize the spiro conformation, while intermolecular C–H⋯π interactions influence crystal packing .
- Torsional analysis : Envelope or twist conformations of pyrrolidine rings are quantified via refinement in SHELX .
Q. What strategies optimize diastereomeric ratios (dr) in spirooxindole synthesis?
- Reaction conditions : Lowering temperature (0–20°C) during 1,3-dipolar cycloaddition improves dr (e.g., 12.8:1 in CH₂Cl₂ with catalytic DMAP) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
- Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can bias dr by coordinating to dipolarophiles .
Q. How are biological activities (e.g., Wnt/β-catenin inhibition) evaluated for this compound?
- In vitro assays :
- TCF/β-catenin transcription inhibition : Measured via luciferase reporter assays (IC₅₀ = 2.2 μM) .
- Cytotoxicity : Assessed using cell viability assays (e.g., MTT) to confirm selectivity (e.g., low cytotoxicity at 10 μM) .
Q. How should researchers address contradictions between bioactivity and selectivity data?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. FOP-Flash assays for off-target effects) .
- Descriptor development : Machine learning (ML) models incorporating spiro-specific parameters (e.g., puckering angles, dipole moments) improve predictive accuracy for structure-activity relationships .
Q. What challenges arise in scaling up multi-step syntheses of spirooxindoles?
- Intermediate stability : Boc-protected amines may hydrolyze under acidic conditions; use scavengers (e.g., TIPS) during workup .
- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., petroleum ether/EtOAc) for higher throughput .
- Byproduct formation : Optimize stoichiometry of dipolarophiles in cycloadditions to suppress dimerization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
